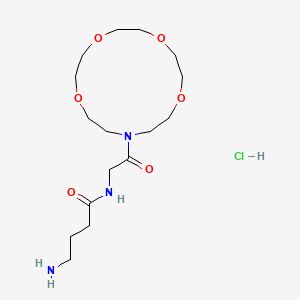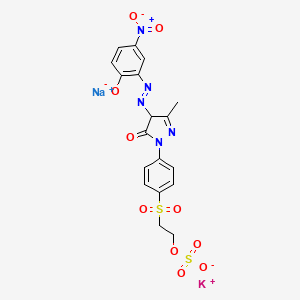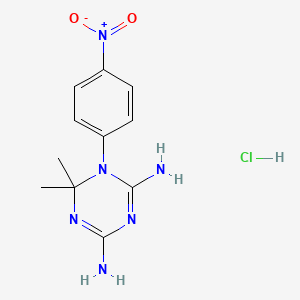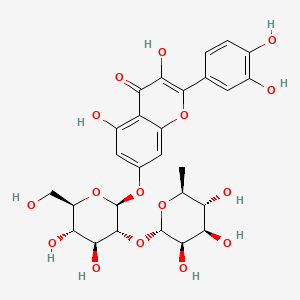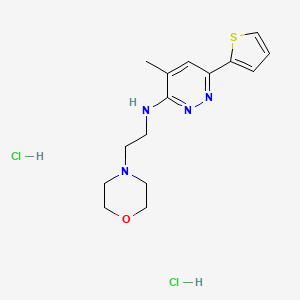
N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound that features a pyridazine ring substituted with a thienyl group and a morpholineethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the thienyl group through a substitution reaction. The morpholineethanamine moiety is then attached via a nucleophilic substitution reaction. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Coumarins: Widely studied for their pharmacological potential.
Uniqueness
N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94221-54-2 |
|---|---|
Molecular Formula |
C15H22Cl2N4OS |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-6-thiophen-2-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H20N4OS.2ClH/c1-12-11-13(14-3-2-10-21-14)17-18-15(12)16-4-5-19-6-8-20-9-7-19;;/h2-3,10-11H,4-9H2,1H3,(H,16,18);2*1H |
InChI Key |
JBBHPSNJRAUXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CS3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


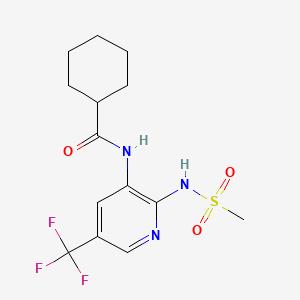
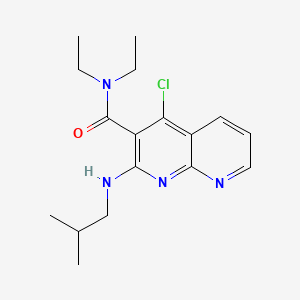

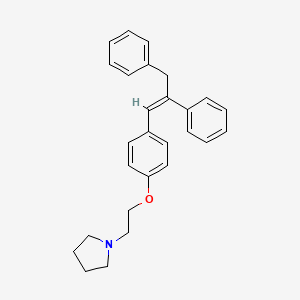

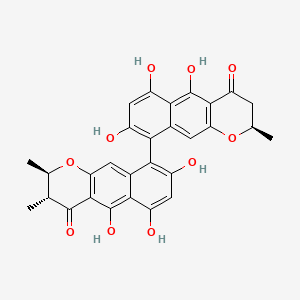
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)


